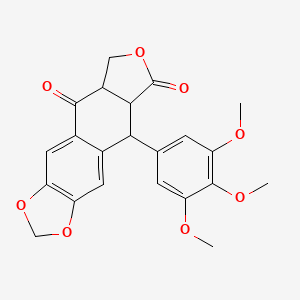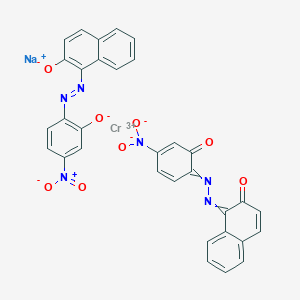
4-(Diethylamino)benzoyl chloride
Overview
Description
4-(Diethylamino)benzoyl chloride is an organic compound with the molecular formula C11H14ClNO. It is a derivative of benzoyl chloride, where the para position on the benzene ring is substituted with a diethylamino group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethylamino)benzoyl chloride can be synthesized through the reaction of 4-(diethylamino)benzoic acid with thionyl chloride (SOCl2). The reaction typically proceeds as follows:
Reactants: 4-(Diethylamino)benzoic acid and thionyl chloride.
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask.
Procedure: The 4-(diethylamino)benzoic acid is dissolved in an appropriate solvent, such as dichloromethane. Thionyl chloride is then added dropwise to the solution. The reaction mixture is heated under reflux until the evolution of gas ceases, indicating the completion of the reaction.
Product Isolation: The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(diethylamino)benzoic acid and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be carried out at room temperature.
Condensation Reactions: Reagents such as primary or secondary amines and alcohols are used. The reaction conditions may vary depending on the desired product, but typically involve heating the reaction mixture.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides or benzoates.
Hydrolysis: Formation of 4-(diethylamino)benzoic acid.
Condensation Reactions: Formation of amides or esters.
Scientific Research Applications
4-(Diethylamino)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drug molecules, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(diethylamino)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The diethylamino group enhances the electron-donating properties of the benzene ring, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoyl chloride: Similar structure but with dimethylamino group instead of diethylamino group.
4-(Methoxy)benzoyl chloride: Contains a methoxy group instead of a diethylamino group.
4-(Nitro)benzoyl chloride: Contains a nitro group instead of a diethylamino group.
Uniqueness
4-(Diethylamino)benzoyl chloride is unique due to the presence of the diethylamino group, which imparts distinct electronic properties to the molecule. This makes it more reactive towards nucleophiles compared to its dimethylamino counterpart. Additionally, the diethylamino group can influence the solubility and stability of the compound, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
4-(diethylamino)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGUOQMQXSORLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507529 | |
| Record name | 4-(Diethylamino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65072-47-1 | |
| Record name | 4-(Diethylamino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)







![Spiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B3055434.png)
